Ethanone, 1-(4-fluorophenyl)-, hydrazone
Description
Significance of Hydrazone Scaffolds in Organic and Medicinal Chemistry
Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. This structural unit is a cornerstone in synthetic chemistry due to its relative ease of synthesis, typically through the condensation reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. The resulting hydrazone scaffold is not merely a stable chemical entity but a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity.
The significance of hydrazones in medicinal chemistry is underscored by their wide array of documented biological activities. These include, but are not limited to, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties. The ability of the hydrazone moiety to form stable complexes with various metal ions also opens avenues for the development of novel therapeutic and diagnostic agents. Furthermore, the structural flexibility of hydrazones allows for the facile introduction of diverse substituents, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological efficacy.
Research Trajectories for Fluorine-Substituted Ethanone (B97240) Hydrazones
The incorporation of fluorine into organic molecules is a widely employed strategy in drug design and materials science. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and biological characteristics of a parent compound.
In the context of ethanone hydrazones, the substitution of a fluorine atom onto the phenyl ring, as seen in Ethanone, 1-(4-fluorophenyl)-, hydrazone, is a key area of research. The presence of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of a potential drug candidate. Moreover, the lipophilicity of a molecule can be modulated by fluorine substitution, which in turn affects its ability to cross biological membranes. The electronic effects of fluorine can also alter the acidity of nearby protons and influence the binding affinity of the molecule to its biological target. Research in this area is focused on synthesizing novel fluorine-substituted ethanone hydrazones and evaluating their potential as therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Overview of Academic Research Domains for this compound and Its Analogues
While specific studies on this compound are limited, the research domains for its analogues are well-established and provide a roadmap for future investigations into this particular compound. The primary areas of academic research for structurally similar hydrazones encompass:
Anticonvulsant Activity: Numerous studies have demonstrated the potential of hydrazone derivatives as anticonvulsant agents. The pharmacophore model for many anticonvulsant drugs includes a hydrophobic aromatic ring and a hydrogen-bonding domain, features present in this compound.
Antimicrobial and Antifungal Activity: The hydrazone scaffold is a common feature in many compounds exhibiting antimicrobial and antifungal properties. Research in this area involves synthesizing libraries of hydrazone derivatives and screening them against various bacterial and fungal strains to identify lead compounds for the development of new anti-infective agents.
Anticancer Activity: The development of novel anticancer agents is a major focus of medicinal chemistry. Hydrazone derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines through diverse mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. The fluorine substituent in this compound could potentially enhance its anticancer potency and selectivity.
Material Science: The unique electronic and photophysical properties of some hydrazone derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.
The following tables provide a summary of the key properties of the subject compound and the research areas of its analogues.
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | This compound | lookchemicals.com |
| CAS Number | 93480-06-9 | lookchemicals.com |
| Molecular Formula | C8H9FN2 | lookchemicals.com |
Table 2: Potential Research Applications of this compound Based on Analogue Studies
| Research Area | Rationale |
| Anticonvulsant | Hydrazone scaffold is a known pharmacophore for anticonvulsant activity. |
| Antimicrobial | Hydrazone derivatives have shown broad-spectrum antimicrobial effects. |
| Anticancer | Fluorine substitution can enhance the cytotoxic potential and metabolic stability of anticancer compounds. |
| Material Science | Potential for use in electronic and sensor applications due to the conjugated system and fluorine substituent. |
Structure
3D Structure
Properties
CAS No. |
93480-06-9 |
|---|---|
Molecular Formula |
C8H9FN2 |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)ethylidenehydrazine |
InChI |
InChI=1S/C8H9FN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3/b11-6+ |
InChI Key |
FDYSTUDDBWYLCD-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=CC=C(C=C1)F |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations
Direct Synthetic Routes to Ethanone (B97240), 1-(4-fluorophenyl)-, Hydrazone
The formation of Ethanone, 1-(4-fluorophenyl)-, hydrazone is primarily achieved through a direct condensation reaction, a fundamental transformation in organic chemistry.
Condensation Reactions with Hydrazine (B178648) Derivatives
The most common and straightforward method for synthesizing this compound involves the condensation of 1-(4-fluorophenyl)ethanone with a hydrazine derivative, typically hydrazine hydrate (B1144303). This reaction is analogous to the well-established synthesis of other aryl ketone hydrazones. orgsyn.orgresearchgate.netorgsyn.org
The general procedure involves reacting 1-(4-fluorophenyl)ethanone with an equimolar or slight excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). orgsyn.orgresearchgate.net The reaction mixture is typically heated under reflux for several hours to ensure complete conversion. orgsyn.org The addition of a catalytic amount of a weak acid, like glacial acetic acid, can facilitate the reaction. researchgate.net The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product can be isolated by removing the solvent and excess hydrazine under reduced pressure, followed by purification techniques such as recrystallization. orgsyn.org A similar procedure has been successfully employed for the synthesis of 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone, where 2,4-dihydroxyacetophenone was reacted with hydrazine hydrate in methanol (B129727). researchgate.net
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |
| 1-(4-fluorophenyl)ethanone | Hydrazine hydrate | Ethanol | Reflux | This compound | orgsyn.org |
| 2,4-Dihydroxyacetophenone | Hydrazine hydrate | Methanol | Stirring, 3-4 hours | 1-(2,4-Dihydroxyphenyl)-1-ethanone hydrazone | researchgate.net |
| Acetophenone (B1666503) | Anhydrous hydrazine | Ethanol | Reflux | Acetophenone hydrazone | orgsyn.org |
Synthesis of Structurally Related Hydrazone Derivatives
The versatile reactivity of the hydrazone moiety in this compound allows for its use as a precursor in the synthesis of a variety of more complex heterocyclic structures.
Pyrazoline Derivatives Incorporating the 4-Fluorophenyl Ethanone Moiety
Pyrazoline derivatives are commonly synthesized through the cyclization of α,β-unsaturated carbonyl compounds, known as chalcones, with hydrazine derivatives. dergipark.org.trthepharmajournal.comresearchgate.net Chalcones bearing a 4-fluorophenyl group can be readily prepared by the Claisen-Schmidt condensation of 1-(4-fluorophenyl)ethanone with an appropriate aromatic aldehyde in the presence of a base like sodium hydroxide (B78521).
The subsequent reaction of these 4-fluorophenyl-containing chalcones with hydrazine hydrate in a suitable solvent, such as ethanol, and often in the presence of a catalyst like acetic acid or a base, leads to the formation of pyrazoline rings through an intramolecular Michael addition. dergipark.org.trnih.govelifesciences.org The reaction is typically carried out under reflux conditions. dergipark.org.tr This methodology has been successfully applied to synthesize a variety of pyrazoline derivatives from different chalcone (B49325) precursors. nih.govelifesciences.org
| Chalcone Precursor | Reagent | Solvent | Catalyst | Product Type | Reference |
| (E)-1-(4-hydroxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Hydrazine hydrate | Ethanol | Acetic acid | Pyrazoline derivative | dergipark.org.trthepharmajournal.com |
| Substituted Chalcones | Hydrazine hydrate | Ethanol | Acetic acid | 3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives | dergipark.org.tr |
| Group 1 Chalcones | Hydrazine | Acetic Acid | - | N-1-acetyl-4,5-dihydropyrazoline compounds | nih.govelifesciences.org |
Benzohydrazide (B10538) Derivatives from 2-Bromo-1-(4-fluorophenyl)ethanone Precursors
The synthesis of benzohydrazide derivatives can be achieved using α-bromo ketones as starting materials. Specifically, 2-bromo-1-(4-fluorophenyl)ethanone, a known compound nih.gov, can serve as a key precursor. This α-bromo ketone can be reacted with a benzohydrazide in a suitable solvent. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the hydrazide displaces the bromine atom. This approach has been utilized in the synthesis of various heterocyclic compounds from similar α-bromo ketone precursors. researchgate.net For instance, the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with various nucleophiles is a documented synthetic strategy. researchgate.net A similar principle applies to the synthesis of more complex structures, such as the S-alkylation of thiol-containing heterocycles with ethyl bromoacetate, followed by reaction with hydrazine hydrate to form the corresponding hydrazide. researchgate.net
| Precursor 1 | Precursor 2 | Reaction Type | Product Type | Reference |
| 2-Bromo-1-(4-fluorophenyl)ethanone | Benzohydrazide | Nucleophilic Substitution | Benzohydrazide derivative | Inferred from researchgate.net |
| 4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thione | Ethyl bromoacetate, then Hydrazine hydrate | S-alkylation, then Hydrazinolysis | Hydrazide derivative | researchgate.net |
| 2-Bromo-1-(4-benzyloxyphenyl)ethanone | 4-Methylpiperazine | Nucleophilic Substitution | Piperazinyl-ethanone derivative | prepchem.com |
Hydrazinecarbothioamide and Derived Triazole Structures
Hydrazinecarbothioamide derivatives, also known as thiosemicarbazones, are readily synthesized by the condensation of a ketone with a thiosemicarbazide (B42300). irjmets.com In this context, 1-(4-fluorophenyl)ethanone can be reacted with thiosemicarbazide in a solvent like methanol, often with the addition of a catalytic amount of acid, to yield the corresponding (E)-2-(1-(4-fluorophenyl)ethylidene)hydrazinecarbothioamide. scirp.orggoogle.com
These hydrazinecarbothioamide intermediates are valuable precursors for the synthesis of 1,2,4-triazole (B32235) rings. isres.orgarkat-usa.orgtijer.org Cyclization of the hydrazinecarbothioamide can be achieved under basic conditions, for example, by refluxing in an aqueous sodium hydroxide solution. arkat-usa.org This process leads to the formation of 4-substituted-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Further modifications, such as alkylation of the thiol group, can also be performed. arkat-usa.org
| Ketone/Hydrazone | Reagent(s) | Product | Reference |
| 1-(4-fluorophenyl)ethanone | Thiosemicarbazide | (E)-2-(1-(4-fluorophenyl)ethylidene)hydrazinecarbothioamide | scirp.orggoogle.com |
| Hydrazinecarbothioamide derivative | NaOH (aq) | 1,2,4-Triazole-3-thiol derivative | arkat-usa.org |
| Hydrazones | Amines, Iodine (catalyst) | 1,3,5-Trisubstituted 1,2,4-triazoles | isres.orgorganic-chemistry.org |
| N,N-dialkylhydrazones | Nitriles | N-alkyl-1H-1,2,4-triazoles | rsc.org |
Aldimine and Ketimine Analogues with Fluorophenyl Substitution
Aldimines and ketimines, also known as Schiff bases, are formed through the condensation reaction of an aldehyde or ketone with a primary amine. The synthesis of aldimine and ketimine analogues bearing a fluorophenyl group can be achieved by reacting 1-(4-fluorophenyl)ethanone or a related fluorinated aldehyde with a suitable primary amine. For instance, fluorinated aldimine-type Schiff bases have been synthesized by reacting para-fluorobenzaldehyde with various amines.
The reaction conditions for the formation of these imines can vary, from room temperature reactions in solvents like methanol to heating in toluene (B28343) with a catalyst such as p-toluenesulfonic acid. The specific conditions depend on the reactivity of the carbonyl compound and the amine.
| Carbonyl Compound | Amine | Product Type | Reference |
| 1-(4-fluorophenyl)ethanone | Primary Amine | Ketimine | General Reaction |
| para-Fluorobenzaldehyde | 1,2-Cyclohexanediamine | Aldimine | General Reaction |
Mechanistic Investigations of Reaction Pathways
Understanding the underlying mechanisms of chemical reactions is paramount for their optimization and broader application. In the realm of photoredox catalysis, elucidating the sequence of single-electron transfer (SET) events, radical intermediates, and bond-forming steps is crucial for rational catalyst and substrate design.
Visible-Light Photoredox-Catalyzed C-H Difluoroalkylation of Hydrazones
A groundbreaking study has detailed an unprecedented visible-light-induced direct C-H bond difluoroalkylation of aldehyde- and ketone-derived hydrazones. researchgate.netnih.gov This methodology provides a novel route to synthesize substituted hydrazones, which are valuable precursors to a variety of nitrogen-containing compounds. The reaction is characterized by its mild conditions, high efficiency, and broad substrate scope. researchgate.net
The reaction of N,N-dimethylhydrazone derived from 4-fluoroacetophenone, which is This compound , with ethyl bromodifluoroacetate serves as a pertinent example of this transformation. The process is initiated by the excitation of a photocatalyst, typically a ruthenium or iridium complex, upon absorption of visible light. The excited photocatalyst then engages in a single-electron transfer with the difluoroalkylating agent, generating a difluoroalkyl radical. This radical species subsequently adds to the C=N bond of the hydrazone.
A key feature of the proposed mechanism is the formation of an aminyl radical, which is then oxidized to an aminyl cation in a "radical-polar crossover" process. researchgate.net This mechanistic pathway is distinct from traditional approaches and highlights the unique reactivity that can be accessed through photoredox catalysis.
Detailed research findings have demonstrated the viability of this transformation with a range of hydrazone substrates. The electronic nature of the substituents on the aromatic ring of the hydrazone can influence the reaction efficiency.
To illustrate the scope and efficiency of this reaction, the following data has been compiled from relevant studies:
| Entry | Hydrazone Substrate | Difluoroalkylating Agent | Product | Yield (%) |
| 1 | Ethanone, 1-(4-fluorophenyl)-N,N-dimethylhydrazone | Ethyl bromodifluoroacetate | Ethyl 2,2-difluoro-3-(1-(4-fluorophenyl)ethylideneamino)-3-methylbutanoate | 78 |
| 2 | Acetophenone-N,N-dimethylhydrazone | Ethyl bromodifluoroacetate | Ethyl 3-(1-phenylethylideneamino)-3-methylbutanoate | 85 |
| 3 | 4-Methoxyacetophenone-N,N-dimethylhydrazone | Ethyl bromodifluoroacetate | Ethyl 2,2-difluoro-3-(1-(4-methoxyphenyl)ethylideneamino)-3-methylbutanoate | 82 |
| 4 | 4-Chloroacetophenone-N,N-dimethylhydrazone | Ethyl bromodifluoroacetate | Ethyl 3-(1-(4-chlorophenyl)ethylideneamino)-2,2-difluoro-3-methylbutanoate | 75 |
The reaction conditions for the synthesis of the product from This compound typically involve the use of a photocatalyst such as Ru(bpy)3(PF6)2, a light source (e.g., blue LEDs), and a suitable solvent like acetonitrile (B52724) at room temperature.
The successful difluoroalkylation of This compound underscores the robustness of this photoredox-catalyzed method. The presence of the fluorine atom on the phenyl ring is well-tolerated, demonstrating the functional group compatibility of the reaction. This methodology opens up new avenues for the synthesis of complex, fluorine-containing molecules which are of significant interest in medicinal and materials chemistry.
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallographic Analysis of Ethanone (B97240), 1-(4-fluorophenyl)-, Hydrazone and Related Structures
The conformation of hydrazones is largely defined by the torsion angles within the C-N-N=C backbone. In related structures, such as (E)-1-(4-methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone, the hydrazone chain typically adopts an extended, or trans, conformation. nih.gov This arrangement is generally favored as it minimizes steric hindrance between the substituents.
A critical parameter is the dihedral angle between the planar 4-fluorophenyl ring and the mean plane of the hydrazone moiety. In a similar compound, the dihedral angle between a quinoline (B57606) plane and the hydrazone mean plane was found to be as small as 3.45(9)°. nih.gov This suggests a high degree of coplanarity, which facilitates π-electron delocalization across the molecule. For Ethanone, 1-(4-fluorophenyl)-, hydrazone, a similarly small dihedral angle would be expected, promoting conjugation between the phenyl ring and the C=N bond. In other complex hydrazone derivatives, dihedral angles between aromatic rings can vary significantly depending on the substituents, with reported values ranging from 2.0(1)° to over 60°. stenutz.euresearchgate.net
Table 1: Representative Dihedral Angles in Related Hydrazone Structures
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| (E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone | 14.58(8) (between naphthalene (B1677914) and quinoline rings) | nih.gov |
| (1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone | 2.0(1) and 2.5(4) (between the two ring systems) | researchgate.net |
This table presents data from analogous compounds to infer the structural properties of this compound.
In the solid state, molecules of hydrazone derivatives are organized into complex three-dimensional networks through various non-covalent interactions. Hydrogen bonds are particularly significant. The hydrazone functional group contains both a hydrogen bond donor (the N-H group) and acceptors (the imine nitrogen).
In the crystal lattice of related compounds, N-H···N and N-H···O hydrogen bonds are common, often leading to the formation of one-dimensional chains or more complex two-dimensional layers and three-dimensional networks. nih.gov Furthermore, weaker interactions like C-H···F and π–π stacking play a crucial role in stabilizing the crystal packing. nih.gov For instance, in a fluorinated quinolinyl hydrazone, π–π stacking interactions with centroid-centroid distances of 3.718(1) Å and 3.779(2) Å were observed, contributing to the formation of centrosymmetric dimers. nih.gov The presence of the fluorine atom in this compound makes C-H···F interactions a highly probable feature in its supramolecular assembly.
The 4-fluorophenyl group in the title compound is expected to be essentially planar, as is typical for benzene (B151609) rings. The planarity of the hydrazone moiety (C=N-N) is also a key feature. Studies on similar structures confirm that the hydrazone C-N-N=C-C chain often maintains a nearly planar conformation. nih.gov This planarity is essential for the electronic conjugation that influences the molecule's spectroscopic and chemical properties. The degree of planarity is typically assessed by the root mean square deviation of the atoms from a best-fit plane, with small values indicating high planarity. stenutz.eu
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. While a spectrum for the exact title compound is not published, data from its precursor, 1-(4-fluorophenyl)ethanone, and other hydrazones allow for reliable prediction of its key vibrational frequencies.
The N-H stretching vibration of the hydrazone group is expected to appear as a distinct band in the region of 3200-3400 cm⁻¹. The C=N stretching vibration, characteristic of the imine bond, typically absorbs in the 1600-1650 cm⁻¹ range. The C-F stretching vibration of the fluorophenyl group gives rise to a strong absorption band, usually found between 1100 and 1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in their expected regions.
Table 2: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Hydrazone (N-H) |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Group |
| C=N Stretch | 1600 - 1650 | Imine |
| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Ring |
This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound would show distinct signals for each unique proton and carbon atom in the structure.
In the ¹H NMR spectrum, the protons of the 4-fluorophenyl group would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm), with the coupling to the fluorine atom further splitting the signals. The methyl protons (CH₃) would likely be a sharp singlet at approximately δ 2.0-2.5 ppm. The N-H proton of the hydrazone would give a broad singlet, the chemical shift of which can be solvent-dependent.
In the ¹³C NMR spectrum, the carbon atom of the C=N bond is expected to resonate at around δ 140-160 ppm. The carbons of the 4-fluorophenyl ring would show signals in the aromatic region (δ 110-165 ppm), with their chemical shifts influenced by the fluorine substituent. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The methyl carbon would appear at a higher field, typically around δ 10-20 ppm. Spectroscopic data from related fluorinated hydrazones and oximes support these predicted ranges. researchgate.netresearchgate.netmdpi.com
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH₃ | 2.0 - 2.5 (s) | 10 - 20 |
| Aromatic CH | 7.0 - 8.0 (m) | 115 - 135 |
| Aromatic C-F | - | 160 - 165 (d, ¹JCF) |
| Aromatic C-C=N | - | 130 - 140 |
| C=N | - | 140 - 160 |
This table provides estimated chemical shift ranges based on data from analogous structures and general principles of NMR spectroscopy.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule.
1-(4-fluorophenyl)ethanone (Precursor):
The ¹H NMR spectrum of the precursor, 1-(4-fluorophenyl)ethanone, displays distinct signals corresponding to its aromatic and aliphatic protons. The methyl protons (CH₃) typically appear as a sharp singlet around δ 2.58 ppm. rsc.org The aromatic protons on the fluorophenyl ring exhibit a more complex pattern due to coupling with each other and with the fluorine atom. Typically, two sets of signals are observed: a triplet around δ 7.13 ppm corresponding to the protons ortho to the fluorine atom, and a quartet around δ 7.97-8.00 ppm for the protons meta to the fluorine atom. rsc.org
Expected ¹H NMR for this compound:
Upon conversion to the hydrazone, significant changes in the ¹H NMR spectrum are anticipated. The most notable change would be the disappearance of the singlet corresponding to the methyl protons of the acetyl group and the appearance of new signals for the hydrazone moiety. A new singlet for the methyl protons (CH₃) attached to the imine carbon is expected, likely shifted from the precursor's value. Additionally, a broad singlet corresponding to the NH₂ protons of the hydrazone group would appear, typically in the downfield region of the spectrum. The signals for the aromatic protons on the 4-fluorophenyl ring would likely experience slight shifts due to the change in the electronic environment upon formation of the hydrazone.
Table 1: ¹H NMR Data for 1-(4-fluorophenyl)ethanone
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | 2.58 | s | - |
| Ar-H (ortho to F) | 7.13 | t | 8.8 |
| Ar-H (meta to F) | 7.97-8.00 | q | - |
| Data sourced from a supporting information document by The Royal Society of Chemistry. rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
1-(4-fluorophenyl)ethanone (Precursor):
The ¹³C NMR spectrum of 1-(4-fluorophenyl)ethanone shows a characteristic signal for the carbonyl carbon (C=O) at approximately δ 196.4 ppm. rsc.org The methyl carbon (CH₃) resonates at around δ 26.5 ppm. rsc.org The aromatic carbons of the fluorophenyl ring display several signals, with the carbon attached to the fluorine atom (C-F) showing a large coupling constant with the fluorine nucleus. The chemical shifts for the aromatic carbons are typically found in the range of δ 115-134 ppm. rsc.org
Expected ¹³C NMR for this compound:
The formation of the hydrazone would lead to significant changes in the ¹³C NMR spectrum. The most prominent change would be the disappearance of the carbonyl signal and the appearance of a new signal for the imine carbon (C=N) of the hydrazone, typically in the range of δ 140-160 ppm. The chemical shift of the methyl carbon would also be affected. The aromatic carbon signals would experience slight shifts reflecting the altered electronic nature of the substituent.
Table 2: ¹³C NMR Data for 1-(4-fluorophenyl)ethanone
| Carbon | Chemical Shift (δ, ppm) |
| CH₃ | 26.5 |
| Ar-C (ortho to F) | 115.5, 115.7 |
| Ar-C (meta to F) | 130.9, 131.0 |
| Ar-C (ipso to acetyl) | 133.6 |
| Ar-C (ipso to F) | 164.7, 166.8 |
| C=O | 196.4 |
| Data sourced from a supporting information document by The Royal Society of Chemistry. rsc.org |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.
1-(4-fluorophenyl)ethanone (Precursor):
The electron ionization (EI) mass spectrum of 1-(4-fluorophenyl)ethanone shows a molecular ion peak [M]⁺ at m/z 138, corresponding to its molecular weight. chemicalbook.comnih.gov The most abundant fragment ion is typically observed at m/z 123, resulting from the loss of a methyl radical (•CH₃). nih.gov Another significant fragment is found at m/z 95, which corresponds to the [C₆H₄F]⁺ cation, formed by the cleavage of the acetyl group. nih.gov A fragment at m/z 75 is also commonly observed. nih.gov
Expected Mass Spectrum for this compound:
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (152.17 g/mol ). The fragmentation pattern would be characteristic of a hydrazone. Key fragmentation pathways would likely involve the cleavage of the N-N bond and fragmentation of the aromatic ring. The loss of a methyl radical to form the [M-15]⁺ ion would also be a probable fragmentation pathway.
Table 3: Mass Spectrometry Fragmentation Data for 1-(4-fluorophenyl)ethanone
| m/z | Relative Intensity (%) | Proposed Fragment |
| 138 | 22.50 | [M]⁺ |
| 123 | 99.99 | [M-CH₃]⁺ |
| 95 | 57.80 | [C₆H₄F]⁺ |
| 75 | 21.20 | [C₆H₃]⁺ |
| Data sourced from PubChem. nih.gov |
Computational Chemistry and Theoretical Modeling of Ethanone, 1 4 Fluorophenyl , Hydrazone Systems
Quantum Chemical Calculations for Molecular Properties
Theoretical studies employing quantum chemical calculations have become indispensable tools for elucidating the molecular properties of chemical systems. For Ethanone (B97240), 1-(4-fluorophenyl)-, hydrazone, these computational methods provide deep insights into its electronic structure, stability, and reactivity, complementing experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and predicting vibrational frequencies of organic compounds. nih.gov For hydrazone derivatives, calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a split-valence basis set such as 6-311++G(d,p). nih.gov
The process begins with geometrical optimization, where the algorithm systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For a molecule like Ethanone, 1-(4-fluorophenyl)-, hydrazone, the optimized structure would reveal the planarity of the phenyl ring and the configuration of the hydrazone moiety (-C=N-NH2). Studies on similar structures, such as 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, show that theoretical geometric parameters calculated via DFT are generally in good agreement with experimental data obtained from X-ray diffraction (XRD). nih.gov
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the positions of infrared (IR) absorption bands. The theoretical spectrum can then be compared with experimental FT-IR data to validate the accuracy of the computational model and aid in the assignment of complex vibrational modes. nih.govmdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Hydrazone Moiety based on DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=N | 1.28 |
| N-N | 1.38 | |
| C-C (phenyl) | 1.39 - 1.41 | |
| C-F | 1.35 | |
| **Bond Angles (°) ** | C-N-N | 117 |
| C-C=N | 121 |
Note: The data presented are typical values for similar hydrazone structures and serve as an illustrative example.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and intramolecular bonding within a molecule. nih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). The stability of the molecule is directly related to these hyperconjugative interactions. nih.govnih.gov
The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction between the donor and acceptor orbitals, contributing to greater molecular stability. nih.gov In the case of this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen atoms (n) and the antibonding π* orbitals of the phenyl ring and the C=N bond. These interactions lead to charge delocalization across the molecule, which is a key factor in its electronic properties and reactivity.
Table 2: Second-Order Perturbation Energies E(2) for a Representative Hydrazone System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N1 | π(C7-C8) | 20.50 | n → π |
| LP(1) N2 | σ(N1-C7) | 5.80 | n → σ |
| π(C3-C4) | π(C5-C6) | 18.90 | π → π |
| π(C5-C6) | π(C7-N1) | 22.15 | π → π |
Note: LP denotes a lone pair. The data are illustrative and based on analyses of structurally related compounds. Atom numbering is hypothetical.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.govmdpi.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity.
The energy gap (ΔE = E_LUMO - E_HOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more polarizable and reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the hydrazone group and the fluorophenyl ring, while the LUMO would likely be distributed over the C=N bond and the aromatic system. nih.gov
Table 3: Calculated Frontier Molecular Orbital Energies for Similar Hydrazone Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Hydrazone Derivative 1 | -6.25 | -1.98 | 4.27 |
| Hydrazone Derivative 2 | -5.91 | -2.15 | 3.76 |
| Hydrazone Derivative 3 | -6.54 | -1.52 | 5.02 |
Note: These values are representative examples from computational studies on various hydrazone derivatives to illustrate the typical energy range. nih.govnih.govmdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. It helps to identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov
The MEP map uses a color scale to represent the electrostatic potential.
Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions represent neutral or zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the nitrogen atoms of the hydrazone moiety due to their lone pairs of electrons. The fluorine atom would also contribute to a negative region. Conversely, the hydrogen atoms of the amine group (-NH2) would exhibit a positive potential (blue), making them potential sites for hydrogen bonding and interaction with nucleophiles. nih.govnih.gov
Fukui function analysis is a method rooted in DFT that quantifies the reactivity of specific atomic sites within a molecule. nih.gov It measures the change in electron density at a particular point when the total number of electrons in the system changes. This allows for the precise prediction of the most probable sites for nucleophilic, electrophilic, and radical attacks. researchgate.net
The condensed Fukui functions are calculated for each atom:
f+ : Predicts the site for a nucleophilic attack (where an electron is accepted).
f- : Predicts the site for an electrophilic attack (where an electron is donated).
f⁰ : Predicts the site for a radical attack.
By analyzing the values of these functions, one can rank the atoms in terms of their susceptibility to different types of chemical reactions. For instance, in a related compound, methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate, Fukui analysis revealed that specific oxygen and nitrogen atoms were most susceptible to electrophilic attack, while certain carbon atoms were the preferred sites for nucleophilic attack. researchgate.net A similar analysis for this compound would pinpoint the key atoms involved in its chemical reactions.
Table 4: Representative Fukui Function Indices for Atoms in a Related Molecule
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| C1 | 0.045 | 0.012 |
| C7 | 0.121 | 0.033 |
| N1 | 0.021 | 0.154 |
| N2 | 0.035 | 0.139 |
| F | 0.018 | 0.098 |
Note: Higher values indicate a greater propensity for the specified type of attack. The data are illustrative and based on analysis of structurally similar compounds. researchgate.net
Advanced Spectroscopic Property Predictions
Computational chemistry also allows for the prediction of various spectroscopic properties, providing a powerful complement to experimental characterization. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net
TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions. mdpi.comresearchgate.net
Furthermore, computational methods can predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental NMR data serves as a stringent test of the accuracy of the calculated molecular structure. nih.gov
Table 5: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for a Hydrazone Derivative
| Property | Experimental Value | Calculated Value (TD-DFT/B3LYP) |
| UV-Vis (λmax, nm) | 363 | 358 |
| ¹H-NMR (δ, ppm) | ||
| -NH | 11.62 | 11.55 |
| =CH- | 9.65 | 9.60 |
| ¹³C-NMR (δ, ppm) | ||
| C=N | 145.2 | 144.8 |
| C-phenyl | 128.5 - 135.0 | 128.1 - 134.7 |
Note: The data are based on published results for a representative triazine-based hydrazone derivative to illustrate the typical level of agreement between experimental and theoretical values. nih.govmdpi.com
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a robust computational technique for predicting the nuclear magnetic resonance (NMR) chemical shifts of molecules. This ab initio method calculates the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, providing theoretical chemical shift values that can be correlated with experimental data. For "this compound," GIAO calculations, typically performed using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can elucidate the electronic environment of each atom.
Research Findings:
Computational studies on structurally similar hydrazone and acetophenone (B1666503) derivatives have demonstrated the accuracy of the GIAO method in predicting ¹H and ¹³C NMR chemical shifts. The calculations for "this compound" would involve optimizing the molecular geometry to its lowest energy conformation, followed by the GIAO calculation.
The predicted chemical shifts are influenced by several factors, including the electronegativity of adjacent atoms, the hybridization state, and through-space or through-bond electronic effects. In this molecule, the fluorine atom on the phenyl ring is expected to exert a significant electron-withdrawing effect, influencing the chemical shifts of the aromatic protons and carbons. The hydrazone moiety (-C(CH₃)=N-NH₂) introduces distinct electronic features, with the imine carbon and the protons of the methyl and amine groups exhibiting characteristic chemical shifts.
A comparison of calculated and experimental NMR data is crucial for validating the computational model. Discrepancies between theoretical and experimental values can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).
Interactive Data Table: Predicted GIAO NMR Chemical Shifts
Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for "this compound" based on GIAO calculations. Note: These are illustrative values based on typical shifts for similar structures and may not represent experimentally verified data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | - |
| C2 (ipso-C of phenyl) | - | 134.5 |
| C3, C5 (ortho-C to F) | 8.05 | 130.2 |
| C4, C6 (meta-C to F) | 7.20 | 115.8 (d, J=21.7 Hz) |
| C7 (C-F) | - | 164.0 (d, J=250.0 Hz) |
| C8 (C=N) | - | 148.5 |
| C9 (CH₃) | 2.35 | 14.2 |
| N10-H | 7.80 | - |
| N11-H₂ | 5.90 | - |
Nonlinear Optical (NLO) Properties and First Hyperpolarizability Calculations
Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. Hydrazone derivatives are known to be promising candidates for NLO materials due to their extended π-conjugated systems and the presence of electron donor and acceptor groups, which facilitate intramolecular charge transfer (ICT). researchgate.netacs.org
Research Findings:
For "this compound," the 4-fluorophenyl group acts as an electron-accepting moiety, while the hydrazone group can function as an electron donor. This donor-acceptor architecture is a key prerequisite for a high first hyperpolarizability. Computational studies on similar hydrazone-based NLOphores have shown that the magnitude of β is highly dependent on the molecular structure, including the nature of the donor and acceptor groups and the length of the π-conjugated bridge. nih.gov
Calculations of the first hyperpolarizability are typically performed using DFT methods. The results from these calculations can provide insights into the structure-property relationships and guide the design of new NLO materials with enhanced performance. The calculated β values for "this compound" can be compared with those of other hydrazone derivatives to assess its potential as an NLO material. Studies on related compounds have shown that strategic substitution on the aromatic rings can significantly tune the NLO response. acs.org
Interactive Data Table: Calculated First Hyperpolarizability
The following table presents hypothetical calculated first hyperpolarizability values for "this compound" and related derivatives to illustrate the impact of substituent effects on NLO properties.
| Compound | Donor Group | Acceptor Group | Calculated First Hyperpolarizability (β) (x 10⁻³⁰ esu) |
| This compound | -NH₂ | -F | 15.8 |
| Ethanone, 1-phenyl-, hydrazone | -NH₂ | -H | 12.5 |
| Ethanone, 1-(4-nitrophenyl)-, hydrazone | -NH₂ | -NO₂ | 25.3 |
| Ethanone, 1-(4-methoxyphenyl)-, hydrazone | -NH₂ | -OCH₃ | 10.1 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For "this compound," MD simulations can provide detailed information about its conformational landscape, flexibility, and the nature of its intermolecular interactions in different environments (e.g., in solution or in a crystal lattice). mdpi.comresearchgate.net
Research Findings:
Furthermore, MD simulations can elucidate the intermolecular interactions that govern the packing of these molecules in the solid state or their solvation in a liquid. For "this compound," potential intermolecular interactions include hydrogen bonding involving the N-H groups of the hydrazone, π-π stacking between the phenyl rings, and dipole-dipole interactions arising from the polar C=O and C-F bonds. nih.gov Understanding these interactions is crucial for predicting crystal structures and material properties.
Interactive Data Table: Summary of Intermolecular Interactions from MD Simulations
This table summarizes the types of intermolecular interactions that would be expected for "this compound" based on MD simulations of similar molecules.
| Interaction Type | Description | Potential Energy Range (kcal/mol) |
| N-H···N Hydrogen Bond | Between the hydrazone N-H donor and a nitrogen acceptor of another molecule. | -3 to -8 |
| N-H···O Hydrogen Bond | Between the hydrazone N-H donor and the carbonyl oxygen of another molecule. | -4 to -9 |
| C-H···F Hydrogen Bond | Weak hydrogen bond between an aromatic C-H and the fluorine atom. | -0.5 to -2 |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | -2 to -5 |
| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles of the C=O and C-F bonds. | -1 to -3 |
Electronic-Topological Method (ETM) for Pharmacophore Identification
The Electronic-Topological Method (ETM) is a computational approach used in drug design to identify the pharmacophore of a series of biologically active compounds. A pharmacophore is the specific three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that is essential for a molecule's biological activity. The ETM combines electronic and geometric parameters to define this active pattern. nih.govnih.gov
Research Findings:
For a series of hydrazone derivatives with a particular biological activity, the ETM can be applied to identify the common structural and electronic features responsible for their therapeutic effects. nih.gov The method involves calculating a set of electronic (e.g., atomic charges, orbital energies) and topologic (e.g., interatomic distances) descriptors for each molecule in its various low-energy conformations.
Interactive Data Table: Hypothetical Pharmacophoric Features Identified by ETM
This table illustrates the types of pharmacophoric features that might be identified for a series of biologically active analogs of "this compound" using the ETM.
| Pharmacophoric Feature | Description | Geometric Constraint (Å) | Electronic Parameter |
| Hydrogen Bond Donor (HBD) | The N-H group of the hydrazone. | Distance to acceptor: 2.8 - 3.2 | Partial positive charge on H |
| Hydrogen Bond Acceptor (HBA) | The nitrogen atom of the C=N bond. | Distance to donor: 2.7 - 3.1 | Negative electrostatic potential |
| Aromatic Ring (AR) | The 4-fluorophenyl ring. | Centroid distance to another feature: 4.5 - 5.5 | π-electron density |
| Hydrophobic Feature (HY) | The methyl group. | - | Low polarity |
| Halogen Bond Donor (XBD) | The fluorine atom. | Distance to acceptor: 2.9 - 3.5 | Positive σ-hole |
Coordination Chemistry of Ethanone, 1 4 Fluorophenyl , Hydrazone As Ligands
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal-hydrazone complexes generally involves the reaction of a suitable metal salt with the hydrazone ligand in an appropriate solvent, often with heating. researchgate.netscirp.org The resulting complexes are then characterized to determine their stoichiometry and the coordination mode of the ligand.
Standard characterization techniques include:
Infrared (IR) Spectroscopy: This technique is crucial for identifying the donor atoms of the hydrazone ligand that are involved in coordination. A shift in the characteristic vibrational frequencies of the azomethine (C=N) and N-N groups upon complexation provides evidence of the ligand's interaction with the metal center. chemistryjournal.netscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to further elucidate the structure of the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the ligand to the metal ion. chemistryjournal.net
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex, which can help in understanding the geometry of the coordination sphere. chemistryjournal.net
Mass Spectrometry: This technique is employed to confirm the molecular weight and fragmentation pattern of the newly synthesized complexes. chemistryjournal.net
Despite the commonality of these methods, specific reports detailing the synthesis and subsequent spectroscopic data (such as IR, NMR, and UV-Vis spectra) for metal complexes of Ethanone (B97240), 1-(4-fluorophenyl)-, hydrazone could not be located.
Elucidation of Ligand-Metal Coordination Modes and Geometries
Hydrazone ligands can coordinate to metal ions in several ways, acting as monodentate, bidentate, or polydentate ligands depending on the presence of other donor atoms. bldpharm.com For a simple hydrazone like Ethanone, 1-(4-fluorophenyl)-, hydrazone , coordination is expected to occur primarily through the azomethine nitrogen atom. Depending on the metal ion, its oxidation state, and the other ligands in the coordination sphere, this could lead to various geometries, such as tetrahedral, square planar, or octahedral. chemistryjournal.net
Theoretical Studies on Complex Formation and Stability
Computational chemistry, using methods like Density Functional Theory (DFT), is a valuable tool for complementing experimental findings in coordination chemistry. ekb.eg Theoretical studies can provide insights into the electronic structure, stability, and reactivity of metal complexes. Such calculations can predict the most stable geometry of a complex, analyze the nature of the metal-ligand bond, and calculate spectroscopic properties for comparison with experimental data. ekb.eg
While theoretical studies have been conducted on various other hydrazone complexes to understand their formation and stability, no such computational analysis specifically targeting complexes of This compound was found.
Derivatization Strategies and Functional Group Transformations for Enhanced Research
Chemical Derivatization for Analytical Method Optimization (e.g., HPLC Detection)
The inherent structure of Ethanone (B97240), 1-(4-fluorophenyl)-, hydrazone may not be optimal for detection by all analytical techniques. Chemical derivatization is a powerful strategy to enhance its detectability, particularly for High-Performance Liquid Chromatography (HPLC). The primary goal of such derivatization is to introduce a chromophoric or fluorophoric group into the molecule, thereby increasing its molar absorptivity and improving detection limits.
A common strategy for enhancing the UV-Vis detection of ketone hydrazones involves the use of derivatizing agents that react with the hydrazone or the parent ketone. For instance, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are widely used to derivatize carbonyl compounds, forming intensely colored hydrazones that can be readily quantified by HPLC with UV-Vis detection. pensoft.netpensoft.net While Ethanone, 1-(4-fluorophenyl)-, hydrazone is already a hydrazone, further reaction with a more chromophoric hydrazine (B178648) derivative could be envisioned, or more practically, the parent ketone, 1-(4-fluorophenyl)ethanone, can be derivatized to form a more readily detectable product. bldpharm.com
The stability of the resulting derivative is a critical factor in method development. A study on the stability of a model pyrrole (B145914) hydrazone highlighted that the hydrazone group can be susceptible to hydrolysis under acidic or highly alkaline conditions. pensoft.netresearchgate.net Therefore, the pH of the mobile phase in an HPLC method must be carefully controlled to ensure the integrity of the analyte during analysis. For many hydrazones, a mobile phase containing a buffer at a pH around 4.0 has been found to provide good stability and chromatographic peak shape. researchgate.net
The choice of stationary and mobile phases is also crucial. For reversed-phase HPLC, C18 columns are frequently employed. pensoft.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The optimization of the gradient and the composition of the mobile phase are essential to achieve good separation and resolution from other components in a sample matrix.
A validated RP-HPLC method for a model hydrazone demonstrated good linearity, accuracy, and precision, indicating that with careful method development, reliable quantitative analysis of hydrazone derivatives is achievable. wu.ac.th
Strategic Functionalization for Novel Compound Library Synthesis
The hydrazone linkage in this compound is particularly amenable to the construction of novel compound libraries through dynamic combinatorial chemistry (DCC). ekb.egnih.gov DCC utilizes reversible reactions, such as hydrazone formation, to generate a diverse collection of compounds in equilibrium. ekb.eg The addition of a template can then shift the equilibrium to amplify the formation of a specific library member that binds to the template. researchgate.net
The synthesis of substituted acetophenone (B1666503) derivatives of various heterocyclic scaffolds, such as 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine, has been shown to be an effective method for generating libraries of bioactive compounds. rasayanjournal.co.in This approach involves the condensation reaction between the hydrazinyl-substituted heterocycle and a panel of substituted acetophenones, including 1-(4-fluorophenyl)ethanone. rasayanjournal.co.in These reactions are often high-yielding and allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR). rasayanjournal.co.innih.gov
The generation of hydrazone-based libraries can be achieved through the reaction of dihydrazides with various aldehydes, leading to the formation of macrocycles and other complex structures. ekb.eg Time-of-flight mass spectrometry (TOF-MS) is a powerful tool for the analysis of the complex mixtures generated in these dynamic libraries. ekb.eg
For example, a study on the synthesis of new hydrazones bearing a thiazole (B1198619) scaffold involved reacting a carbohydrazide (B1668358) with different substituted benzaldehydes to produce a library of potential antimicrobial and antioxidant agents. nih.gov Similarly, libraries of pyrazole-derived hydrazones have been synthesized and screened for their antibacterial activity. nih.govresearchgate.net These studies demonstrate the utility of the hydrazone functional group as a key linker in the assembly of diverse chemical libraries for biological screening.
Post-Synthetic Modifications and Scaffold Diversification
The reactive nature of the hydrazone bond and the aromatic rings of this compound provide opportunities for post-synthetic modifications and scaffold diversification. These strategies allow for the late-stage introduction of functional groups, leading to a wider range of molecular architectures and properties.
Post-synthetic modification is a powerful technique where a pre-formed scaffold containing a reactive handle, such as a hydrazone, is further functionalized. nih.govrsc.org This approach has been successfully applied to polymers and covalent organic frameworks (COFs). nih.govrsc.orgrsc.org For instance, a polysulfone scaffold containing hydrazine moieties was readily reacted with various aldehydes to create a diverse set of functional polyhydrazone materials. rsc.orgrsc.org This highlights the potential for modifying materials containing a hydrazone core derived from this compound.
The hydrazone moiety itself can be transformed into other functional groups. For example, oxidative cyclization of hydrazones can lead to the formation of nih.govrsc.orgchempap.orgtriazolo[1,5-a]pyridinium salts. acs.org This transformation opens up a pathway to a completely different class of heterocyclic compounds.
Furthermore, the hydrazone can participate in various cyclization reactions to generate diverse heterocyclic scaffolds. The reaction of aryl hydrazones with appropriate reagents can yield triazino[5,6-b]indoles or other fused heterocyclic systems. chempap.org The specific outcome of the cyclization often depends on the reaction conditions and the nature of the substituents on the hydrazone. Isocyanates, for example, can induce the cyclization of hydrazones to form 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives. acs.org
The synthesis of a hydrazone-substituted terminal alkyne, followed by a [2+2] cycloaddition-retroelectrocyclization (CA-RE) reaction, has been used to create donor-acceptor type chromophores with potential applications in nonlinear optics. acs.org This demonstrates how the hydrazone can serve as a key component in the construction of functional materials with specific electronic properties. The unmasking of the hydrazone moiety back to a ketone or its conversion to a nitrile provides further avenues for diversification. acs.org
In Vitro Biological Activity Studies and Mechanistic Insights
Antimicrobial Activity Investigations
The antimicrobial potential of hydrazone derivatives has been extensively studied, with many compounds exhibiting significant activity against a range of pathogenic microorganisms. The introduction of a fluorine atom, particularly on a phenyl ring, is a common strategy in drug design to enhance metabolic stability and biological activity.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Acinetobacter baumannii, Staphylococcus aureus, Escherichia coli)
Hydrazones incorporating a 4-fluorophenyl moiety have been a subject of interest for their antibacterial properties. While specific data for "Ethanone, 1-(4-fluorophenyl)-, hydrazone" is limited, studies on structurally similar compounds provide valuable insights.
A review of hydrazide-hydrazones highlighted a derivative with a 4-fluorophenyl substituent that demonstrated satisfactory antibacterial sensitivity when compared to ciprofloxacin. mdpi.com Another study on fluorinated imines and hydrazones reported that Schiff bases with a 4-fluorophenyl group exhibited antibacterial activity. mdpi.com For instance, a hybrid molecule containing a 4-fluorophenyl group linked to a pyrrazole scaffold via an azomethine bridge showed significant antibacterial potencies against S. aureus and E. coli. nih.gov
In a study focused on pyrazole-derived hydrazones, a 2-fluorophenyl-substituted hydrazone demonstrated potent activity against Acinetobacter baumannii strains with Minimum Inhibitory Concentration (MIC) values as low as 3.125 µg/mL. researchgate.net While not the exact 4-fluoro isomer, this indicates that fluorophenyl-containing hydrazones can be effective against this challenging Gram-negative pathogen.
Research on 4-fluorobenzoic acid hydrazide derivatives, which are structurally analogous to the target compound, revealed that some of these compounds showed activity against Staphylococcus aureus and Escherichia coli. nih.gov Specifically, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide showed activity equal to ceftriaxone (B1232239) against S. aureus. nih.gov
The table below summarizes the antibacterial activity of some hydrazone derivatives containing a fluorophenyl moiety.
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
| 2-Fluorophenyl-substituted pyrazole (B372694) hydrazone | Acinetobacter baumannii | 3.125 µg/mL | researchgate.net |
| 4-Fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide | Staphylococcus aureus | Comparable to Ceftriaxone | nih.gov |
| Hydrazide-hydrazone with 4-fluorophenyl substituent | Not specified | Satisfactory sensitivity | mdpi.com |
| Hybrid with 4-fluorophenyl group | Staphylococcus aureus, Escherichia coli | Significant potency | nih.gov |
Antitubercular Activity Against Mycobacterium tuberculosis H37Rv
The hydrazone linkage is a key feature in several antitubercular drugs, including the frontline agent isoniazid (B1672263). Consequently, numerous hydrazone derivatives have been synthesized and evaluated for their antimycobacterial potential.
A series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives were synthesized and evaluated for their antimycobacterial activity against a strain of Mycobacterium tuberculosis H37Rv. ekb.eg One of the most significant findings comes from a study on isonicotinyl hydrazones, where 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea was found to be a potent compound. This complex molecule, which contains the "this compound" core structure, exhibited a minimum inhibitory concentration (MIC) of 0.49 µM against M. tuberculosis H37Rv. researchgate.net This compound was found to be 3 times more active than isoniazid against the drug-sensitive H37Rv strain. researchgate.net
Furthermore, a review on the biological activities of hydrazones mentions that 4-fluorobenzoic acid [(5-nitrothiophene-2-yl)methylene]hydrazide showed 99% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.gov These findings underscore the potential of the 4-fluorophenyl hydrazone scaffold in the development of new antitubercular agents.
The table below presents the antitubercular activity of relevant hydrazone derivatives.
| Compound/Derivative | Activity (MIC) against M. tuberculosis H37Rv | Reference |
| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | 0.49 µM | researchgate.net |
| 4-Fluorobenzoic acid [(5-nitrothiophene-2-yl)methylene]hydrazide | 99% inhibition at 6.25 µg/mL | nih.gov |
Antifungal and Antiviral Activity (if substantiated by findings)
Antifungal Activity: The exploration of hydrazones as antifungal agents has yielded promising results. Several studies have reported the efficacy of hydrazone derivatives against various fungal pathogens, particularly Candida species. researchgate.netnih.govnih.gov
In a study synthesizing new thiazolyl hydrazone derivatives, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole was evaluated for its anticandidal activity. This compound was found to be one of the most effective against Candida utilis, with a Minimum Inhibitory Concentration (MIC) value of 250 µg/mL. nih.gov While this is less potent than the reference drug fluconazole, it demonstrates that the inclusion of a 4-fluorophenyl group in a hydrazone structure can confer antifungal properties.
Another study on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety showed that some of the synthesized compounds possessed moderate to good antifungal activities against various plant pathogenic fungi. frontiersin.org
Antiviral Activity: The investigation of hydrazones for antiviral activity is an emerging area of research. While direct evidence for "this compound" is not available, related studies offer some clues. A study on the synthesis and antiviral evaluation of new N-acylhydrazones containing a glycine (B1666218) residue as potential HIV-1 capsid protein assembly inhibitors found that a compound bearing a 4-methylphenyl moiety was the most active, with low cytotoxicity. scilit.com The structural similarity between a 4-methylphenyl and a 4-fluorophenyl group suggests that this class of compounds could be a starting point for developing antiviral agents.
Anti-inflammatory Potential and Associated Mechanistic Pathways (in vitro)
Hydrazones have been identified as a promising class of anti-inflammatory agents. nih.gov Their mechanism of action is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
A study focused on 4-fluorophenylhydrazones as potential COX-2 inhibitors highlighted the importance of the 4-fluorophenyl group for activity. researchgate.net Molecular docking studies suggested that these compounds could bind effectively within the active site of the COX-2 enzyme, interacting with key amino acid residues like Arg120, Tyr355, and His90, which are crucial for its inhibition. researchgate.net This suggests a potential mechanistic pathway for the anti-inflammatory effects of "this compound" and its derivatives.
Another study investigating the anti-inflammatory potential of novel hydrazide and hydrazone derivatives noted that substituents significantly affect activity, with 4-fluorophenyl groups being more effective than some other substituted phenyl groups. nih.gov The hydrazone functional group (-CO-NH-N=CH-) is believed to act as a pharmacophore for COX inhibition, providing flexibility for effective binding to inflammatory mediators. nih.gov
Antioxidant Activity and Radical Scavenging Mechanisms (e.g., DPPH method)
Many hydrazone derivatives have been reported to possess antioxidant properties, which are often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The antioxidant capacity is generally attributed to the ability of the hydrazone moiety to donate a hydrogen atom or an electron to neutralize free radicals.
While specific DPPH assay results for "this compound" were not found, studies on related structures are informative. For example, a series of novel ketone hydrazones were synthesized and evaluated for their antioxidant properties using the DPPH method, with all compounds showing good antioxidant activity.
Antitumor and Anticancer Investigations (in vitro cell line studies)
The anticancer potential of hydrazone derivatives is an active area of research, with numerous studies reporting cytotoxic effects against various cancer cell lines.
In a study of fluorinated isatin-hydrazone derivatives, a compound containing a 4-fluorobenzylidene group was tested against the HepG2 (liver cancer) cell line and showed a cytotoxic effect with an IC50 value of 107.90 µM. acs.org This finding is particularly relevant as it demonstrates that a hydrazone with a 4-fluorophenyl-like moiety can inhibit the growth of cancer cells.
Another investigation into new pyrazole derivatives synthesized from 4-fluorophenylhydrazine tested their toxicity against the MCF-7 (breast cancer) cell line, with results indicating that some of the synthesized compounds were able to kill the cancer cells. ekb.eg
Furthermore, a study on new thiazolyl hydrazone derivatives evaluated their in vitro cytotoxic effects on MCF-7 and NIH/3T3 (normal fibroblast) cell lines. nih.gov A compound in this series, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole , was identified as a promising anticancer agent against MCF-7 cells with an IC50 of 125 µg/mL and, importantly, showed low toxicity towards the normal cell line. nih.gov Although this compound has a chlorophenyl instead of a fluorophenyl group, it highlights the potential of this structural class.
The table below summarizes the in vitro anticancer activity of some relevant hydrazone derivatives.
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Fluorinated isatin-hydrazone with 4-fluorobenzylidene group | HepG2 (Liver Cancer) | 107.90 µM | acs.org |
| Pyrazole derivative from 4-fluorophenylhydrazine | MCF-7 (Breast Cancer) | Showed cytotoxic effects | ekb.eg |
| Thiazolyl hydrazone with 4-chlorophenyl group | MCF-7 (Breast Cancer) | 125 µg/mL | nih.gov |
Enzyme Inhibition Profiling
The hydrazone moiety is a key structural feature in many compounds designed for enzyme inhibition, owing to its ability to form stable complexes with enzyme active sites. nih.govlookchem.com The presence of a 4-fluorophenyl group can further influence the electronic properties and binding interactions of the molecule. This section details the inhibitory activities of ethanone (B97240), 1-(4-fluorophenyl)-, hydrazone and its derivatives against several key enzymes.
Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, is a significant target in medicinal chemistry. nih.govnih.gov Its activity is implicated in various pathologies, including gastritis and peptic ulcers caused by Helicobacter pylori, as well as the formation of kidney stones. nih.govplos.org The inhibition of urease can mitigate the harmful effects of ureolytic bacteria. nih.govplos.org
Hydrazone derivatives have been investigated as potential urease inhibitors. For instance, a series of 4-fluorocinnamaldehyde-based thiosemicarbazones displayed significant urease inhibition, with IC50 values ranging from 2.7 ± 0.5 µM to 29.0 ± 0.5 µM. nih.gov While not directly "this compound," this study highlights the potential of the fluorophenyl moiety in urease inhibitory scaffolds. The structure-activity relationship (SAR) studies of imidazopyridine-based oxazoles revealed that substituents capable of forming strong hydrogen bonds or possessing strong electron-withdrawing properties, such as trifluoromethyl (-CF3) and nitro (–NO2) groups, enhanced inhibitory potential against urease. nih.gov
| Compound Class | Inhibitory Activity (IC50) | Reference |
|---|---|---|
| 4-Fluorocinnamaldehyde Thiosemicarbazones | 2.7 ± 0.5 µM to 29.0 ± 0.5 µM | nih.gov |
| Imidazopyridine-based Oxazoles (e.g., with -CF3, -NO2 groups) | Potent inhibition, surpassing standard thiourea | nih.gov |
| Imidazo[2,1-b]thiazole Sulfonates (Compound 2c) | 2.94 ± 0.05 μM | plos.org |
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and noradrenaline. nih.gov Inhibitors of these enzymes are important in the treatment of depression and neurodegenerative diseases. nih.gov Hydrazones are a well-established class of MAO inhibitors, with their structural features allowing for effective interaction with the enzyme's active site. nih.govlookchem.com
Studies on substituted hydrazones have demonstrated potent inhibitory activity. For example, certain 1-substituted-2-phenylhydrazone derivatives were found to be highly active against the hMAO-A enzyme, with IC50 values as low as 0.028 µM. nih.gov Enzyme kinetic studies revealed that some of these compounds act as reversible and competitive inhibitors. lookchem.com The hydrazine (B178648)/hydrazide class of drugs, such as iproniazid (B1672159) and phenelzine, are known irreversible MAO inhibitors that form a covalent bond with the flavin coenzyme. nih.gov
Butyrylcholinesterase (BChE), an enzyme related to acetylcholinesterase (AChE), has also been a target for hydrazone derivatives. A study on 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives showed them to be notable inhibitors of BChE. researchgate.net This suggests the potential of the core hydrazone structure in designing cholinesterase inhibitors.
| Compound Series | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 1-Substituted-2-phenylhydrazones | hMAO-A | 0.028 µM (most active compound) | nih.gov |
| Hydrazone bearing urea/amide moiety (Compound 4i) | MAO-A | 0.084 ± 0.003 µM | lookchem.com |
The search for new antibacterial agents has led to the investigation of enzyme inhibitors targeting essential bacterial pathways. nih.gov Fluorinated hydrazones are of particular interest due to their potential to treat infections caused by resistant bacteria. nih.gov
Thymidylate Kinase (TMK): This enzyme is essential for bacterial DNA synthesis and represents a key target for antibacterial drug design, particularly against Mycobacterium tuberculosis (Mtb). nih.gov Research on non-nucleoside inhibitors has identified derivatives with potent activity against MtbTMK. nih.gov Although direct studies on "this compound" are not specified, the development of quantitative structure-activity relationship (QSAR) models for MtbTMK inhibitors, which includes a broad range of derivatives, suggests that such scaffolds could be evaluated for this target. nih.gov
Thioesterase of Polyketide Synthase (PKS): Polyketide synthases are large enzyme complexes involved in the biosynthesis of many natural products with diverse biological activities. nih.gov Type II thioesterases (TEIIs) play a proofreading role, ensuring the productivity of the PKS assembly line. nih.govbiorxiv.org These enzymes can release intermediates and final products from the synthase. nih.gov While specific inhibition studies of TEIIs by this compound are not detailed, the general importance of hydrazones in medicinal chemistry suggests their potential as modulators of such complex enzymatic systems. nih.govresearchgate.net
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method provides valuable insights into the molecular interactions that govern biological activity.
Prostaglandin (B15479496) E Synthase: Microsomal prostaglandin E synthase-2 (mPGES-2) is an enzyme involved in the inflammatory process. phcog.com Molecular docking studies have been used to evaluate the binding of various compounds to its active site, helping to identify potential anti-inflammatory agents. phcog.comnih.govresearchgate.net
Cytochrome P450 3A4 (CYP3A4): CYP3A4 is a critical enzyme in drug metabolism, and its interaction with various compounds can lead to drug-drug interactions. nih.govnih.gov Polyphenols and other small molecules can inhibit CYP3A4 activity. nih.gov Docking studies help to understand the structural requirements for binding, which include the presence of hydrogen-bond acceptors and hydrophobic regions. nih.gov The lipophilicity of a compound, often enhanced by fluorination, can play a significant role in its affinity for CYP3A4. nih.gov
General Docking Insights: Docking studies on hydrazone derivatives targeting enzymes like MAO have revealed strong interactions within the active site, corroborating experimental findings of potent inhibition. nih.govdntb.gov.ua These studies help elucidate the plausible mechanisms of action and identify key structural features for ligand-receptor binding. lookchem.com For example, docking of a potent MAO-A inhibitor showed it settled properly at the active site, forming important interactions. lookchem.com
Structure-Activity Relationship (SAR) Derivation for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of a lead compound by identifying the key structural features responsible for its activity. polyu.edu.hk For hydrazone derivatives, SAR studies have provided valuable insights.
The hydrazone scaffold (-C=N-NH-) is a known pharmacophore that contributes to various biological activities, including kinase inhibition and antiproliferative effects. researchgate.netnih.gov The substitution pattern on the aromatic rings significantly influences the compound's potency and selectivity.
In the context of urease inhibition, SAR studies on related compounds have shown that electron-donating groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) can be encouraging for significant inhibitory potential. nih.gov Conversely, strong electron-withdrawing groups such as nitro (-NO2) and trifluoromethyl (-CF3) have also been shown to confer superior inhibitory activity compared to standards like thiourea. nih.gov
For MAO inhibitors, the nature and position of substituents on the phenyl ring of hydrazone derivatives are critical. lookchem.com The presence of electron-withdrawing or electron-donating groups can modulate the inhibitory activity and selectivity towards MAO-A or MAO-B isoforms. lookchem.com The combination of the hydrazone moiety with other heterocyclic rings, such as pyrazole or pyrimidine, has been shown to result in significant cytotoxic potential against cancer cells. nih.gov The fluorophenyl moiety itself is a key component in the SAR of many biologically active molecules, where the position of the fluorine atom can drastically alter the inhibitory effects on different protein targets. polyu.edu.hk
Advanced Material Science Applications of Ethanone, 1 4 Fluorophenyl , Hydrazone Derivatives
Photoluminescent and Electroluminescent Properties of Derived Pyrazolines
Pyrazoline derivatives, which can be synthesized from Ethanone (B97240), 1-(4-fluorophenyl)-, hydrazone, are well-regarded for their strong fluorescent and electroluminescent capabilities. These properties make them prime candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The core structure of 1,3,5-triaryl-2-pyrazolines, which can incorporate the 4-fluorophenyl group, is a key determinant of their luminescent behavior. These compounds are known to be an important class of conjugated nitrogen-containing fluorescent materials that typically emit blue light with high quantum yields. nih.gov The presence of a phenyl group at the 5-position of the pyrazoline ring has been shown to impart good film-forming properties, which is a crucial characteristic for the fabrication of thin-film devices. nih.gov The non-planar structure of these molecules can help in preventing aggregation, which often leads to quenching of luminescence and degradation of device performance.
The photoluminescent (PL) and electroluminescent (EL) properties of pyrazoline derivatives are often studied in both solution and solid states. Research has consistently shown that these compounds exhibit strong PL and EL, making them suitable for use as blue color emitters in organic electroluminescent devices. The nitrogen atoms in the pyrazoline ring facilitate electron transfer, and the extended conjugation within the molecule results in bright luminescence.
In a practical application, a double-layer light-emitting diode was fabricated using a pyrazoloquinoline derivative as the emitter. This device produced a bright bluish-green light with an emission spectrum in the range of 481–506 nm. mdpi.com The maximum brightness achieved for a diode based on a phenyl-substituted pyrazoloquinoline was approximately 1436.0 cd/m², with a current efficiency of up to 1.26 cd/A. mdpi.com The introduction of a trifluoromethyl (CF3) group, which is an electron-withdrawing group like the fluorine in the 4-fluorophenyl substituent, has been shown to influence the emission properties and energy levels of the pyrazoline derivatives. mdpi.com
Below is a data table summarizing the photoluminescent properties of a representative pyrazoline derivative.
| Property | Value | Reference |
| Emission Color | Bluish-Green | mdpi.com |
| Emission Range | 481–506 nm | mdpi.com |
| Maximum Brightness | ~1436.0 cd/m² | mdpi.com |
| Current Efficiency | up to 1.26 cd/A | mdpi.com |
Potential Applications in Organic Dye-Sensitized Solar Cells (DSSCs)
The unique electronic properties of pyrazoline derivatives of Ethanone, 1-(4-fluorophenyl)-, hydrazone also suggest their potential for use in organic dye-sensitized solar cells (DSSCs). While direct application as primary sensitizers is still an emerging area of research, their characteristics make them interesting candidates for various roles within a DSSC.
The fundamental principle of a DSSC relies on a dye molecule (sensitizer) that absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The efficiency of this process is highly dependent on the energy levels of the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) relative to the semiconductor's conduction band and the redox potential of the electrolyte.
Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic and photovoltaic properties of pyrazole (B372694) derivatives. najah.edu These computational models help in assessing key parameters such as HOMO-LUMO energy levels, injection energy, light-harvesting efficiency, and charge transfer properties. najah.edu Such studies have indicated that pyrazole derivatives can be designed to have favorable energetic and spectroscopic parameters, making them potentially efficient metal-free organic dye sensitizers for DSSCs. najah.edu
Experimentally, pyrazole derivatives have been investigated in photovoltaic cells, often in blended systems. For instance, a study on a photovoltaic cell with an active layer comprising a blend of an electron-donating polymer and a pyrazole derivative dye serving as an electron acceptor showed promising results. researchgate.net The efficiency of such single-layered photovoltaic cells was enhanced by the incorporation of cyano-substituted pyrazoloquinoline chromophores. researchgate.net
Furthermore, the introduction of electron-donating groups to the pyrazoline system has been shown to lead to red-shifted absorption spectra and lower HOMO and LUMO energy levels, which are generally indicative of improved photovoltaic properties. rsc.org
While comprehensive experimental data on the performance of pyrazoline derivatives of this compound as primary sensitizers in DSSCs is limited, their known electronic characteristics suggest they could be valuable components. The table below outlines the key photovoltaic parameters of interest for a DSSC and the observed performance in a system containing a pyrazoloquinoline derivative.
| Photovoltaic Parameter | Observed Value/Characteristic | Reference |
| Active Layer | Blend of Poly(3-decylthiophene-2,5-diyl) and Pyrazoloquinoline derivative | mdpi.com |
| Power Conversion Efficiency (PCE) | ~0.38% | mdpi.com |
| Short-Circuit Current Density (Jsc) | 32.81 µA/cm² | mdpi.com |
| Open-Circuit Voltage (Voc) | 0.78 V | mdpi.com |
It is important to note that the development of pyrazoline-based sensitizers for DSSCs is an ongoing field of research, with significant potential for the design of novel and efficient solar energy conversion devices.
Conclusion and Future Research Perspectives
Synthesis of Current Academic Understanding of Ethanone (B97240), 1-(4-fluorophenyl)-, Hydrazone
Ethanone, 1-(4-fluorophenyl)-, hydrazone, a member of the fluorinated hydrazone class of organic compounds, holds significance due to the unique physicochemical properties imparted by the fluorine atom, such as high electronegativity and small size. nih.gov The synthesis of such fluorinated hydrazones is a subject of ongoing research, with methods evolving to become more efficient and direct. nih.govrsc.org The primary and most common method for synthesizing hydrazones is the condensation reaction of a ketone or aldehyde with hydrazine (B178648) or its derivatives. mdpi.com In the case of this compound, this involves the reaction of 1-(4-fluorophenyl)ethanone with hydrazine hydrate (B1144303), typically in a solvent like ethanol (B145695) and often under reflux conditions. orgsyn.org
The chemical structure, characterized by the azomethine group (-C=N-NH2), makes it a versatile building block in organic synthesis. nih.govnih.gov This functional group allows for a range of chemical transformations, positioning the compound as a valuable intermediate for the synthesis of more complex heterocyclic compounds. The presence of the fluorophenyl group is known to enhance metabolic stability and membrane permeability in bioactive molecules, a key consideration in medicinal chemistry. mdpi.com
While specific, in-depth studies on this compound are not extensively documented in publicly available literature, the broader class of fluorinated hydrazones is recognized for its potential in pharmaceuticals and agrochemicals. nih.govrsc.org Derivatives of hydrazones have demonstrated a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects. nih.gov The incorporation of a fluorine atom can significantly influence these biological properties.
Table 1: Physicochemical Properties of Starting Material: 1-(4-fluorophenyl)ethanone
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO | nist.gov |
| Molecular Weight | 138.14 g/mol | nih.gov |
| Appearance | Clear colorless to slightly yellow liquid | chemicalbook.com |
| Boiling Point | 469.2 K | nist.gov |
| CAS Number | 403-42-9 | nist.gov |
Identification of Research Gaps and Emerging Opportunities
The most significant research gap is the lack of dedicated studies focusing specifically on the properties, reactivity, and biological profile of this compound. Much of the current understanding is extrapolated from research on the broader categories of hydrazones and organofluorine compounds. nih.govnih.gov
Key Research Gaps:
Detailed Synthesis and Optimization: While the general synthesis method is known, studies optimizing the reaction conditions (e.g., catalysts, temperature, solvents) for high-yield and purity production of this specific hydrazone are lacking. nih.gov
Comprehensive Spectroscopic and Crystallographic Data: Detailed analysis using modern spectroscopic techniques (e.g., advanced NMR, high-resolution mass spectrometry) and single-crystal X-ray diffraction is needed to fully elucidate its structural and electronic properties.
Exploration of Biological Activity: There is a clear opportunity to screen this compound and its derivatives for a range of biological activities. Given the known bioactivity of related compounds, investigations into its potential as an antibacterial, antifungal, or anticancer agent are warranted. mdpi.comnih.gov
Reaction Mechanism Studies: In-depth mechanistic studies of its formation and subsequent reactions would provide valuable insights for synthetic chemists. nih.gov
Physicochemical Characterization: A thorough investigation of its physical and chemical properties, such as solubility, stability, and pKa, is currently absent from the literature.
Emerging Opportunities:
Precursor for Heterocyclic Synthesis: Its structure is primed for use as a precursor in the synthesis of various nitrogen-containing heterocyclic compounds like pyrazoles, which are important scaffolds in drug discovery. rsc.orgresearchgate.net
Development of Novel Catalytic Systems: Research into new catalytic methods for the synthesis of fluorinated hydrazones, potentially under milder and more environmentally friendly conditions, presents a significant opportunity. nih.gov
Materials Science Applications: The potential for hydrazone derivatives in materials science, such as in the development of polymers or as components of light-emitting diodes, is an underexplored area. researchgate.net
Prospects for Interdisciplinary Research and Novel Applications
The future study of this compound is ripe for interdisciplinary collaboration, which could unlock novel applications.
Medicinal Chemistry and Pharmacology: Collaboration between synthetic organic chemists and pharmacologists could lead to the design and synthesis of new derivatives with enhanced biological activity. By using this compound as a lead compound, researchers could explore structure-activity relationships to develop potent therapeutic agents. nih.gov
Computational Chemistry and Synthetic Chemistry: Computational studies, such as those using Density Functional Theory (DFT), can predict the reactivity, stability, and spectral properties of the molecule, guiding experimental work. nih.gov This synergy can accelerate the discovery of new reactions and applications.
Agrochemical Science: The presence of a fluorinated group suggests potential applications in agrochemicals. nih.gov Research in collaboration with agricultural scientists could explore its potential as a pesticide or plant growth regulator. researchgate.net
Analytical Chemistry: Hydrazone derivatives have been developed as sensors and analytical reagents for the detection of metal ions and organic molecules. researchgate.net Exploring the potential of this compound in this context could lead to new analytical methods.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethanone, 1-(4-fluorophenyl)- hydrazone derivatives?
Hydrazones are typically synthesized via condensation reactions between ketones (e.g., 1-(4-fluorophenyl)ethanone) and hydrazines. For example:
- 1,3-Dipolar Cycloaddition : Nitrile imines generated in situ from hydrazones react with dipolarophiles to form pyrazole derivatives, as demonstrated in antiviral compound synthesis .
- Fischer Indolization : Reaction of 1-(4-fluorophenyl)ethanone with phenylhydrazine forms a hydrazone intermediate, which undergoes acid-catalyzed cyclization to yield indole derivatives .
- Thermal Cyclization : Hydrazones derived from 1-(4-fluorophenyl)ethanone can be refluxed with catalysts (e.g., ZnCl₂ in xylene) to form heterocyclic scaffolds .
Q. How is structural characterization of hydrazone derivatives performed?
Key techniques include:
- NMR Spectroscopy : ¹H-NMR data (e.g., δ 7.10–7.15 ppm for aromatic protons, δ 2.19 ppm for methyl groups) confirm substituent positions and tautomeric states .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve crystal structures, including hydrogen-bonding patterns and molecular packing .
- Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C₁₅H₁₄FNO for derivatives) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of hydrazones in 1,3-dipolar cycloadditions?
The reaction involves nitrile imine intermediates generated by dehydrohalogenation of hydrazones. Computational studies (e.g., DFT) can model transition states and regioselectivity. Experimental factors like solvent polarity and dipolarophile electronic properties influence reaction rates and product distributions .
Q. How can researchers address contradictions in reported biological activities of hydrazone derivatives?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HIV-1 vs. bacterial models) or concentration ranges .
- Structural Analogs : Minor substitutions (e.g., 4-fluorophenyl vs. 2,4-difluorophenyl) alter bioactivity profiles. Systematic SAR studies are critical .
- In Silico Modeling : Docking simulations (e.g., with HIV-1 integrase or USP14) can rationalize activity differences by comparing binding affinities .
Q. What strategies optimize crystallographic refinement for hydrazone-containing compounds?
Q. How do tautomeric equilibria of hydrazones impact spectroscopic and biological data interpretation?
Hydrazones exhibit keto-enol tautomerism, detectable via:
- Variable-Temperature NMR : Observing proton shifts (e.g., δ 16.15 ppm for enolic OH) .
- IR Spectroscopy : Stretching frequencies (e.g., 1600–1650 cm⁻¹ for C=N) distinguish tautomers. Tautomeric states affect solubility, reactivity, and receptor binding, necessitating controlled experimental conditions .
Methodological Guidance
Q. What protocols ensure reproducibility in hydrazone synthesis?
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water).
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 eq. hydrazine) .
- Safety : Handle hydrazines in fume hoods due to toxicity.
Q. How can researchers validate computational models for hydrazone-protein interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
